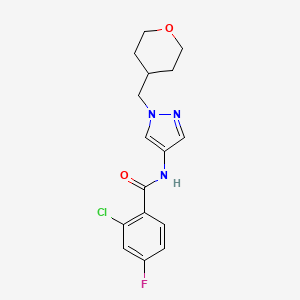

![molecular formula C18H17N5O2S B2371786 3-(2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazole-1-carbonyl)-7-methyl-3,4-dihydropyrimido[2,1-b][1,3]thiazin-6(2H)-one CAS No. 1396845-79-6](/img/structure/B2371786.png)

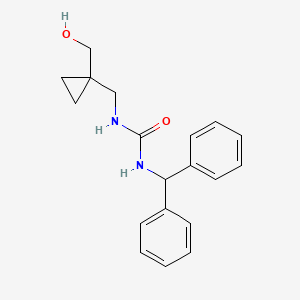

3-(2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazole-1-carbonyl)-7-methyl-3,4-dihydropyrimido[2,1-b][1,3]thiazin-6(2H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound is a complex organic molecule that contains several heterocyclic rings, including benzo[d]imidazole and pyrimido[2,1-b][1,3]thiazin. These structures are often found in bioactive compounds, suggesting potential pharmaceutical applications .

Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple ring structures. Detailed analysis would require advanced techniques such as NMR, HPLC, and MS spectral analysis .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its functional groups. Benzo[d]imidazoles are known to participate in a variety of reactions, including those catalyzed by transition metals .Scientific Research Applications

Synthesis and Growth Regulatory Activity

- A study conducted by Slyvka et al. (2022) on the synthesis of phenoxy substituted (benzo)imidazo[2,1-b][1,3]-thiazines, which are structurally related to the specified compound, explored their impact on the physiological development of seedlings of the plant Cucumis sativus. Some derivatives exhibited notable inhibitory and growth-stimulating effects at specific concentrations (Slyvka et al., 2022).

Anti-inflammatory Activity

- Another study by Slyvka et al. (2022) investigated the anti-inflammatory properties of N-Oxides 4-Pyridinyloxy substituted (benzo)imidazo[2,1-b][1,3]thiazines. This research demonstrated that certain derivatives possess anti-inflammatory effects, suggesting potential as non-steroidal anti-inflammatory agents (Slyvka et al., 2022).

Synthesis and Biological Evaluation

- Research by Meriç et al. (2008) focused on the synthesis of 3,4-disubstituted derivatives of imidazo[2,1-b][1,3]thiazole and thiazine, examining their cytotoxic effects on noncancer and cancer cells. This study highlighted the potential therapeutic applications of such compounds in cancer treatment (Meriç et al., 2008).

Potential as Anti-inflammatory Agents

- A 2022 study described the synthesis of novel imidazo[2,1-b][1,3]thiazine derivatives modified with 4-pyridinyloxyl moiety. These compounds were evaluated for their anti-inflammatory activity in vivo, identifying promising candidates for further research and optimization (2022).

Synthesis and Antimicrobial Activity

- Saliyeva et al. (2021) synthesized a series of new 6-[(pyridine-2-yl)oxy]-6,7-dihydro-5H-imidazo[2,1-b]thiazines and investigated their antibacterial, antifungal, and anti-inflammatory activities. The findings indicated notable antifungal activity against Candida albicans and anti-inflammatory effects (Saliyeva et al., 2021).

Synthesis and Anti-inflammatory Activity of S-oxides

- Research in 2023 by Slyvka et al. explored the synthesis of S-oxides of pyridinyloxy substituted imidazo[2,1-b][1,3]thiazines. Their study revealed an effective anti-inflammatory derivative, illustrating the therapeutic potential of such compounds (Slyvka et al., 2023).

Safety And Hazards

Future Directions

properties

IUPAC Name |

3-(1,2-dihydroimidazo[1,2-a]benzimidazole-3-carbonyl)-7-methyl-3,4-dihydro-2H-pyrimido[2,1-b][1,3]thiazin-6-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N5O2S/c1-11-8-19-18-23(15(11)24)9-12(10-26-18)16(25)22-7-6-21-14-5-3-2-4-13(14)20-17(21)22/h2-5,8,12H,6-7,9-10H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVVURAWBOAFTLJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C2N(C1=O)CC(CS2)C(=O)N3CCN4C3=NC5=CC=CC=C54 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N5O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazole-1-carbonyl)-7-methyl-3,4-dihydropyrimido[2,1-b][1,3]thiazin-6(2H)-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-bromo-5H,6H,8H-imidazo[2,1-c][1,4]oxazine-3-carboxylic acid](/img/structure/B2371703.png)

![2-methoxy-N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2371709.png)

![3-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidine](/img/structure/B2371714.png)

![1-(3-fluorophenyl)-3-methyl-6-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B2371716.png)

![1-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid](/img/structure/B2371718.png)

![4-[(3,4-dichlorobenzyl)oxy]-N'-[(E)-2-furylmethylidene]benzenecarbohydrazide](/img/structure/B2371725.png)